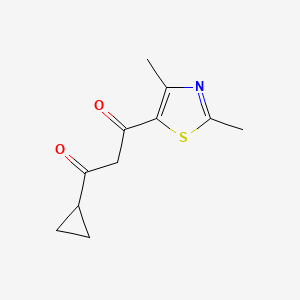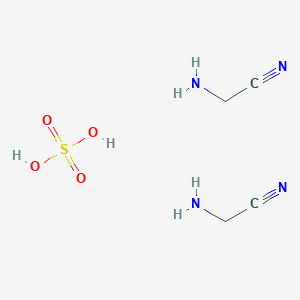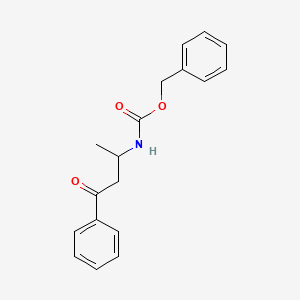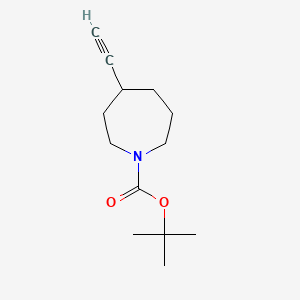
Tert-butyl 4-ethynylazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-ethynylazepane-1-carboxylate: is a chemical compound with a unique structure that includes a tert-butyl group, an ethynyl group, and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-ethynylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and ethynylating agents. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-ethynylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the azepane ring could produce saturated azepane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 4-ethynylazepane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .
Medicine: Its structure can be modified to create analogs with desired biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes .
Wirkmechanismus
The mechanism of action of tert-butyl 4-ethynylazepane-1-carboxylate involves its interaction with molecular targets in biological systems. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The azepane ring may interact with receptor sites, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-acetylazepane-1-carboxylate
- Tert-butyl 4-oxoazepane-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-ethynylazepane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other azepane derivatives. This feature allows for specific chemical transformations that are not possible with similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl 4-ethynylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-11-7-6-9-14(10-8-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXRFVCNWBRKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

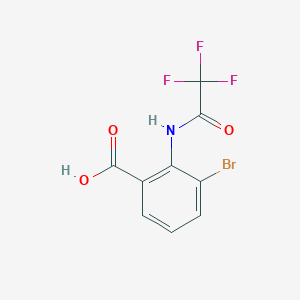
![tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13493709.png)
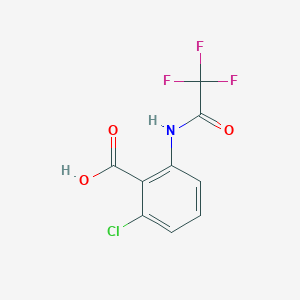
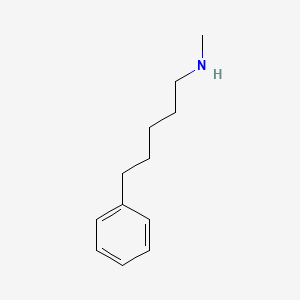
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13493730.png)
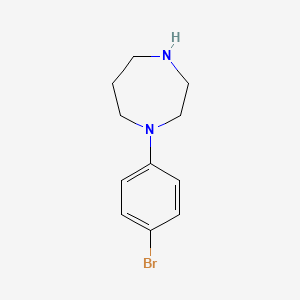
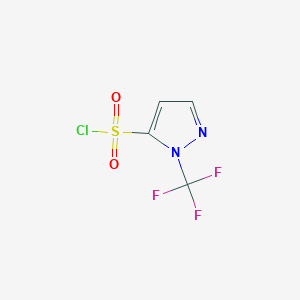

![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
